1-(4-Methyl-3-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-3-nitrophenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years as a recreational drug due to its psychoactive effects. However, the scientific community is interested in this compound due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to the psychoactive effects observed in recreational use.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-Methyl-3-nitrophenyl)propan-1-one are similar to other cathinones. They include increased heart rate, blood pressure, body temperature, and euphoria. However, the long-term effects of this compound are not well studied.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(4-Methyl-3-nitrophenyl)propan-1-one in lab experiments include its availability, relatively low cost, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
Future Directions
1-(4-Methyl-3-nitrophenyl)propan-1-one has potential applications in the development of analytical methods for the detection of cathinones in biological samples. Future research could focus on the development of more sensitive and specific methods for the detection of this compound and other cathinones. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and the body.
Scientific Research Applications
1-(4-Methyl-3-nitrophenyl)propan-1-one has been used in scientific research as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used as a substrate for the development of analytical methods for the detection of cathinones in forensic and clinical toxicology.
properties
CAS RN |
50630-41-6 |
---|---|
Product Name |
1-(4-Methyl-3-nitrophenyl)propan-1-one |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
KNOXGRDXNIBXMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
synonyms |
1-(4-Methyl-3-nitrophenyl)propan-1-one; 4’-Methyl-3’-nitro-propiophenone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.